molecular formula C11H16O4 B14509138 Diethyl diethenylpropanedioate CAS No. 63383-34-6

Diethyl diethenylpropanedioate

Cat. No.: B14509138
CAS No.: 63383-34-6
M. Wt: 212.24 g/mol
InChI Key: JPGFPQRDXRBPEG-UHFFFAOYSA-N
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Description

Diethyl diethenylpropanedioate, also known as diethyl malonate, is an organic compound with the formula CH₂(CO₂C₂H₅)₂. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is a colorless liquid with a pleasant odor and is soluble in most organic solvents.

Preparation Methods

Diethyl diethenylpropanedioate can be synthesized through several methods. One common method involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:

CH2(COOH)2+2C2H5OHCH2(CO2C2H5)2+2H2O\text{CH}_2(\text{COOH})_2 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_2(\text{CO}_2\text{C}_2\text{H}_5)_2 + 2 \text{H}_2\text{O} CH2​(COOH)2​+2C2​H5​OH→CH2​(CO2​C2​H5​)2​+2H2​O

In industrial settings, this compound is often produced by the reaction of chloroacetic acid with sodium ethoxide, followed by esterification with ethanol. This method is efficient and yields high purity product .

Chemical Reactions Analysis

Diethyl diethenylpropanedioate undergoes various chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl diethenylpropanedioate involves its ability to form enolate ions under basic conditions. These enolate ions are highly nucleophilic and can undergo various reactions, such as alkylation and condensation. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Diethyl diethenylpropanedioate is similar to other malonic esters, such as dimethyl malonate and diethyl propanedioate. it is unique in its reactivity and versatility. Some similar compounds include:

Properties

CAS No.

63383-34-6

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

diethyl 2,2-bis(ethenyl)propanedioate

InChI

InChI=1S/C11H16O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-6H,1-2,7-8H2,3-4H3

InChI Key

JPGFPQRDXRBPEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=C)(C=C)C(=O)OCC

Origin of Product

United States

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